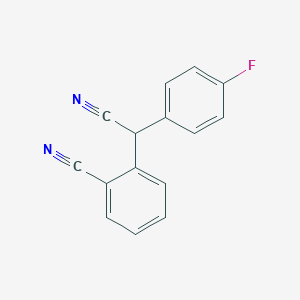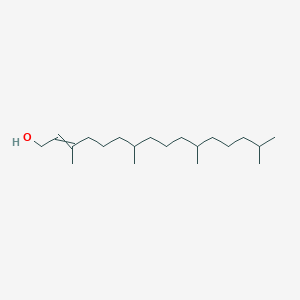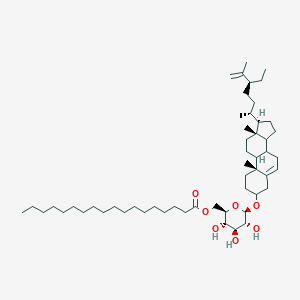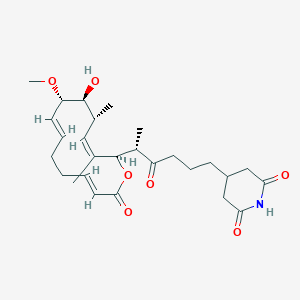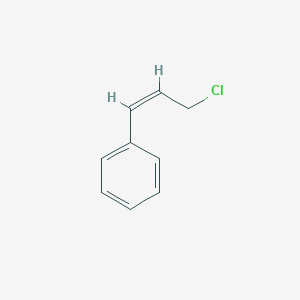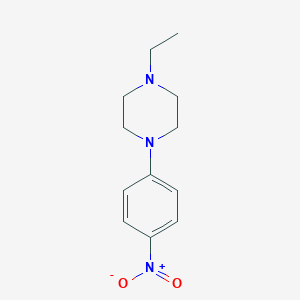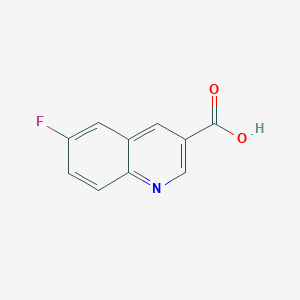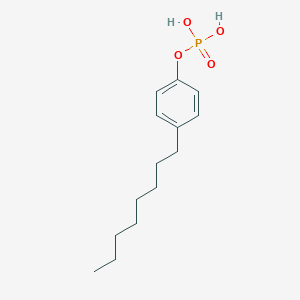
Phenol, octyl-, dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, octyl-, dihydrogen phosphate, also known as 2-ethylhexyl diphenyl phosphate (EHDP), is a widely used flame retardant in various industries. EHDP is a colorless and odorless liquid that is highly soluble in organic solvents. It is commonly used in plastics, textiles, and electronics to prevent fire hazards.
Applications De Recherche Scientifique
EHDP has been extensively studied for its flame retardant properties. It is commonly used in the manufacturing of electronic devices, such as computers, televisions, and mobile phones, to prevent fire hazards. EHDP has also been used in the production of textiles, such as curtains and upholstery, to reduce the risk of fire.
Mécanisme D'action
EHDP acts as a flame retardant by releasing phosphoric acid when exposed to heat. The phosphoric acid reacts with the flame and forms a protective layer on the surface of the material, preventing further combustion. EHDP also acts as a char-forming agent, which increases the thermal stability of the material.
Biochemical and Physiological Effects:
EHDP has been shown to have low toxicity in animal studies. It is rapidly metabolized and excreted from the body. However, long-term exposure to EHDP may cause liver and kidney damage.
Avantages Et Limitations Des Expériences En Laboratoire
EHDP is a commonly used flame retardant in various industries due to its effectiveness and low cost. However, its use in lab experiments may interfere with certain analytical techniques, such as gas chromatography and mass spectrometry, due to its high boiling point and low volatility.
Orientations Futures
There is a growing need for eco-friendly flame retardants that are effective and safe for human health and the environment. Future research can focus on the development of novel flame retardants that are biodegradable and non-toxic. Additionally, the use of EHDP in combination with other flame retardants can be explored to enhance its effectiveness.
Méthodes De Synthèse
EHDP can be synthesized by reacting phenol with octanol in the presence of phosphorus pentoxide (P2O5) and sulfuric acid (H2SO4). The reaction produces EHDP and water as byproducts. The purity of EHDP can be increased by distillation and recrystallization.
Propriétés
Numéro CAS |
34332-94-0 |
|---|---|
Formule moléculaire |
C14H23O4P |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
(4-octylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C14H23O4P/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)18-19(15,16)17/h9-12H,2-8H2,1H3,(H2,15,16,17) |
Clé InChI |
LCQIKBDZONOEOA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OP(=O)(O)O |
Autres numéros CAS |
26762-90-3 |
Synonymes |
p-Octyl-phenol Dihydrogen Phosphate; Mono-p-octylphenyl Dihydrogen Phosphate; 4-Octyl-phenol Dihydrogen Phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







